amine CAS No. 85996-44-7](/img/structure/B2392088.png)

[3-(Dimethylamino)-2,2-dimethylpropyl](methyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

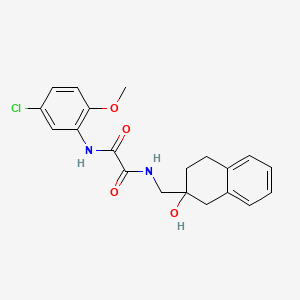

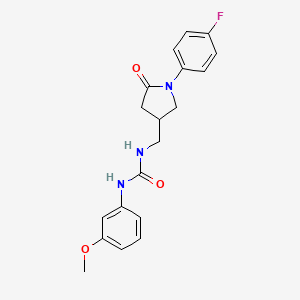

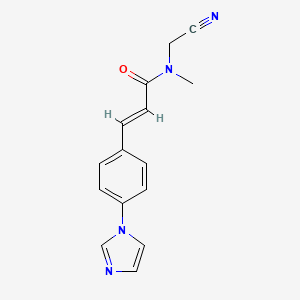

“3-(Dimethylamino)-2,2-dimethylpropylamine” is an organic compound that belongs to the class of tertiary amines. It has a CAS Number of 85996-44-7 and a molecular weight of 144.26 . The IUPAC name for this compound is N1,N~1~,N~3~,2,2-pentamethyl-1,3-propanediamine .

Synthesis Analysis

“3-(Dimethylamino)-2,2-dimethylpropylamine” is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields "3-(Dimethylamino)-2,2-dimethylpropylamine" .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H20N2/c1-8(2,6-9-3)7-10(4)5/h9H,6-7H2,1-5H3 . This code provides a unique representation of the molecular structure of the compound.Chemical Reactions Analysis

“3-(Dimethylamino)-2,2-dimethylpropylamine” can be readily converted to the mustard dimethylaminopropyl-3-chloride, a powerful alkylating agent .Physical And Chemical Properties Analysis

“3-(Dimethylamino)-2,2-dimethylpropylamine” is a colorless liquid with a fishy, ammoniacal odor . It has a density of 812 mg/mL and a boiling point of 132.1 °C .Mechanism of Action

DMMDA acts as a stimulant by increasing the release of neurotransmitters in the brain. It has been found to have a similar mechanism of action to other amphetamines, such as MDMA and methamphetamine. DMMDA increases the release of dopamine, serotonin, and norepinephrine, which can lead to feelings of euphoria, increased energy, and heightened perception.

Biochemical and Physiological Effects:

DMMDA has been found to have both biochemical and physiological effects on the body. It has been found to increase heart rate, blood pressure, and body temperature. It can also cause pupil dilation and dry mouth. DMMDA has been found to have a long half-life, which can lead to prolonged effects on the body.

Advantages and Limitations for Lab Experiments

DMMDA has been used in scientific research due to its unique structure and psychoactive properties. It has been found to have similar effects to other amphetamines, but with a distinct mechanism of action. However, DMMDA has limitations for lab experiments due to its potential for abuse and lack of research on its long-term effects.

Future Directions

There are several future directions for the study of DMMDA. Researchers can continue to study its effects on neurotransmitter systems and its potential for therapeutic use. There is also a need for more research on the long-term effects of DMMDA on the body. Additionally, researchers can explore the potential for DMMDA analogs with different structures and properties. Overall, DMMDA has the potential to be a valuable tool for scientific research, but further study is needed to fully understand its effects and potential applications.

Synthesis Methods

DMMDA can be synthesized through a multi-step process that involves the reaction of 2,2-dimethylpropionyl chloride with dimethylamine. The resulting product is then treated with methyl iodide to yield DMMDA. This synthesis method has been used by researchers to produce DMMDA for scientific research purposes.

Scientific Research Applications

DMMDA has been used in scientific research to study its effects on the central nervous system. It has been found to have psychoactive properties that can affect mood, perception, and cognition. Researchers have used DMMDA to study its effects on neurotransmitter systems such as dopamine, serotonin, and norepinephrine.

Safety and Hazards

Properties

IUPAC Name |

N,N,N',2,2-pentamethylpropane-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2/c1-8(2,6-9-3)7-10(4)5/h9H,6-7H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBQZSKFYAAETKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC)CN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

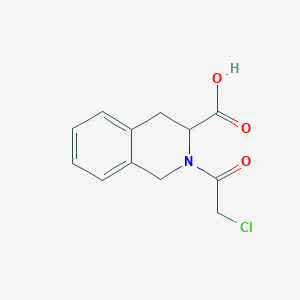

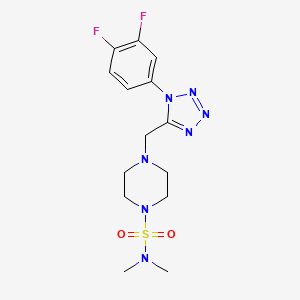

![2-[(3,4-Dimethoxybenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol](/img/structure/B2392012.png)

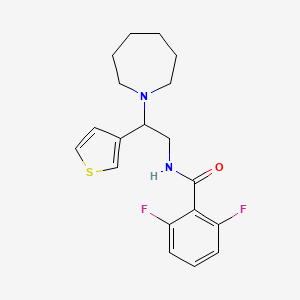

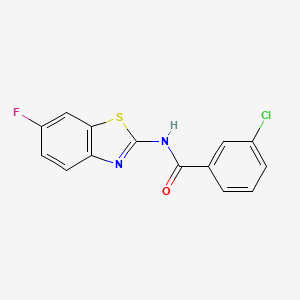

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2392015.png)

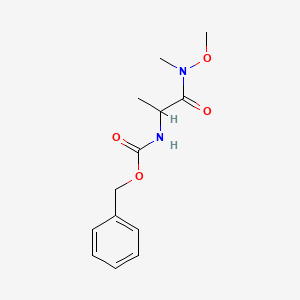

![methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B2392017.png)

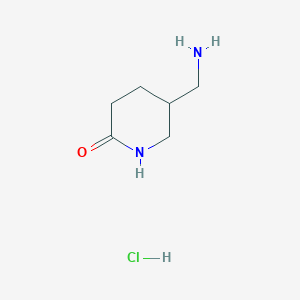

![Tert-butyl N-[[(1R,3S)-3-amino-1-fluorocyclopentyl]methyl]carbamate;hydrochloride](/img/structure/B2392021.png)